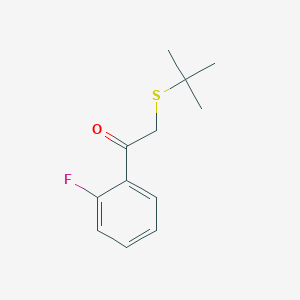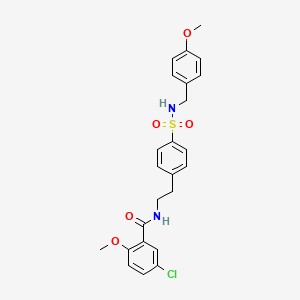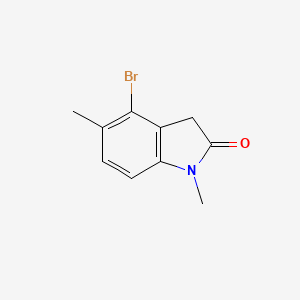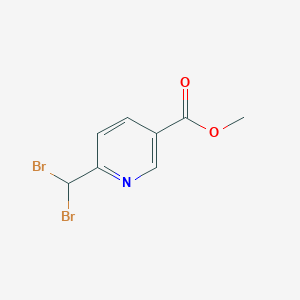![molecular formula C6H3ClIN3S B13655853 4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13655853.png)
4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine is a heterocyclic compound that contains both chlorine and iodine atoms It is part of the thienopyrimidine family, which is known for its diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorothieno[3,2-d]pyrimidine.
Iodination: The introduction of the iodine atom is achieved through an iodination reaction. This can be done using iodine and a suitable oxidizing agent like hydrogen peroxide or sodium hypochlorite.
Amination: The final step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl or heteroaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways: It can modulate signaling pathways, such as kinase pathways, which are crucial for cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine: This compound shares a similar core structure but lacks the iodine atom.
4-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine: Similar to the target compound but lacks the chlorine atom.
Uniqueness
4-Chloro-7-iodothieno[3,2-d]pyrimidin-2-amine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. This dual halogenation can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Eigenschaften
Molekularformel |
C6H3ClIN3S |
|---|---|
Molekulargewicht |
311.53 g/mol |
IUPAC-Name |
4-chloro-7-iodothieno[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C6H3ClIN3S/c7-5-4-3(2(8)1-12-4)10-6(9)11-5/h1H,(H2,9,10,11) |
InChI-Schlüssel |
BVUWZVBGAHFNFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(S1)C(=NC(=N2)N)Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Fluoroimidazo[1,2-c]pyrimidine](/img/structure/B13655770.png)




![(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13655795.png)



![[3,4,5-triacetyloxy-6-[2-[1'-acetyl-7-[2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-2-yl]ethynyl]oxan-2-yl]methyl acetate](/img/structure/B13655823.png)


![3-[4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]phenyl]-2-propenoic acid](/img/structure/B13655836.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-7-ol](/img/structure/B13655849.png)
